molecular formula C10H6N6O3 B2803799 N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219903-31-7

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2803799
CAS No.: 1219903-31-7
M. Wt: 258.197
InChI Key: DUYJBAXOUHBHKC-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with an isoxazole-3-carboxamide moiety.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O3/c17-9(13-7-1-4-18-15-7)10-14-8(16-19-10)6-5-11-2-3-12-6/h1-5H,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJBAXOUHBHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets.

Biological Activities

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against multiple cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values as low as 1.143μM1.143\,\mu M against renal cancer cells .
    • In vitro studies have demonstrated that this compound has selective cytotoxicity against various tumor cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against both bacterial and fungal strains. Research has shown that oxadiazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans.
    • Specific derivatives have demonstrated effectiveness in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their therapeutic efficacy in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The structural characteristics allow it to interact with various biological receptors and pathways, modulating cellular responses.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
N-(isoxazol-3-yl)-3-(pyrazin-2-yl)Renal Cancer (RXF 486)1.143
Novel Oxadiazole DerivativeOvarian Cancer (OVXF 899)2.76
Another Oxadiazole DerivativeColon Cancer (CXF HT29)92.4

These findings underscore the promising anticancer properties of this compound and its derivatives.

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : The compound is part of a larger class of oxadiazoles known for their anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for many cancers.
  • Case Studies :
    • A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines, including HCT-116 and MCF-7. Among these, certain derivatives exhibited IC50 values as low as 0.11 µM against A549 lung cancer cells, demonstrating potent anticancer activity .
    • Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that electron-donating groups significantly enhance anticancer efficacy .
  • Data Table : Below is a summary of selected studies showcasing the anticancer activity of compounds related to N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide.
Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHCT-1160.11
Compound BMCF-70.20
Compound CA5490.2757
Compound DSNB-751.95

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Case Studies :
    • Research has indicated that certain oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to inhibit bacterial growth with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics .
    • Another study highlighted the effectiveness of oxadiazole-based compounds against specific pathogens responsible for chronic infections, suggesting their potential use in treating resistant infections .
  • Data Table : The following table summarizes findings on the antimicrobial activity of related compounds.
Compound NameBacterial Strain TestedMIC Value (µg/mL)Reference
Compound EStaphylococcus aureus8
Compound FEscherichia coli16
Compound GPseudomonas aeruginosa32

Comparison with Similar Compounds

Table 2: Isoxazole Derivatives Comparison

Compound Functional Groups Key Characterization Computational Data
Compound 1 () Isoxazole + semicarbazide 2D NOESY NMR, ESI-MS HOMO-LUMO gap = 4.5 eV
Target compound Isoxazole + oxadiazole + pyrazine N/A N/A
MLS001216877 () Isoxazole + nitro-thiazole CAS: 3148033, Synonyms: CHEMBL1562819 N/A

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